molecular formula C14H22FNO4 B1383971 2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1173294-24-0

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B1383971
CAS No.: 1173294-24-0
M. Wt: 287.33 g/mol
InChI Key: HPRGBCBVSRQVMV-JPPWEJMLSA-N
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Description

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a useful research compound. Its molecular formula is C14H22FNO4 and its molecular weight is 287.33 g/mol. The purity is usually 95%.
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Biological Activity

2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, toxicity studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bicyclic structure with various functional groups that contribute to its biological activity. The molecular formula is C14H23FNO5C_{14}H_{23}FNO_5, and it has a molecular weight of approximately 285.34 g/mol. The presence of a fluorine atom and the tert-butyl and ethyl substituents are critical for its interaction with biological targets.

Pharmacological Effects

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antagonistic Activity : It has been reported to exhibit antagonistic properties at certain neurotransmitter receptors, which may suggest potential applications in treating neurological disorders.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in the context of metabolic disorders.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may have selective cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any new compound. The following findings have been documented:

  • Genotoxicity : In vitro studies using bacterial reverse mutation assays (Ames test) have shown no significant mutagenic effects at tested concentrations, indicating a favorable genotoxic profile .
  • Repeated Dose Toxicity : A study involving repeated oral administration in rodents demonstrated no adverse effects on general health parameters at doses up to 1000 mg/kg/day. However, changes in organ weights were noted at higher doses, suggesting the need for careful dose management in therapeutic applications .

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds within the same class:

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and safety of this compound:

SubstituentEffect on Activity
Tert-butyl groupIncreases lipophilicity and receptor binding affinity
Ethyl groupModulates pharmacokinetics and bioavailability
Fluorine atomEnhances metabolic stability and potency

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9?,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRGBCBVSRQVMV-JPPWEJMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Reactant of Route 5
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

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